2,3-Dimethoxy-4-methylbenzaldehyde
Overview
Description
2,3-Dimethoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C10H12O3 . It is related to other compounds such as 2,5-Dimethoxy-4-methylbenzaldehyde and 2,4-Dimethoxybenzaldehyde , which have similar structures but different positions of the methoxy groups.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-4-methylbenzaldehyde consists of a benzene ring with two methoxy groups (OCH3) and one methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different compounds .Scientific Research Applications
Synthesis Processes
2,3-Dimethoxy-4-methylbenzaldehyde is used in various synthesis processes. For instance, Connolly et al. (2004) describe a process for preparing 3,4-dimethoxy-o-toluic acid starting from 2,3-dimethoxybenzaldehyde. This process involves catalytic reduction, bromination, and conversion into a Grignard reagent, followed by transformation into a carboxylic acid (Connolly et al., 2004). Similarly, Mekkey et al. (2020) synthesized metal complexes using 3,4-dimethoxy benzaldehyde, which involved reactions with 2,3-dimethoxybenzaldehyde (Mekkey et al., 2020).
Catalysis and Reactions
2,3-Dimethoxy-4-methylbenzaldehyde is also significant in catalysis and reaction studies. For instance, Balcom and Noller (2003) discussed its use in the synthesis of N-methyl-2,3-dimethoxybenzylamine, highlighting its role in various addition and reduction reactions (Balcom & Noller, 2003). Additionally, Moteki et al. (2016) explored its use in self-terminated cascade reactions producing methylbenzaldehydes during ethanol upgrading reactions (Moteki et al., 2016).
Synthesis of Complex Compounds
The compound plays a role in the synthesis of complex organic compounds. Wu et al. (2016) utilized it for the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water, demonstrating its versatility in organic syntheses (Wu et al., 2016). In another study, Dubost et al. (2011) synthesized substituted 2-bromobenzaldehydes from benzaldehydes, where 2,3-dimethoxy-4-methylbenzaldehyde served as a precursor (Dubost et al., 2011).
Isotopic Labeling and Molecular Imaging
Collins et al. (2016) achieved an efficient synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde, a probe in the synthesis of biologically relevant molecules, demonstrating its application in molecular imaging (Collins et al., 2016).
Application in Various Synthesis Methods
Various other studies have utilized 2,3-dimethoxy-4-methylbenzaldehyde in the synthesis of diverse chemical compounds, highlighting its broad application in organic chemistry. These include the synthesis of dimethoxybenzaldehydes (Xin-zhi, 2007) and chromen-2-one derivatives (Li, 2014), among others (Xin-zhi, 2007); (Li, 2014).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethoxy-4-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(6-11)10(13-3)9(7)12-2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKTQKJHRUMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435598 | |
Record name | 2,3-Dimethoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-4-methylbenzaldehyde | |
CAS RN |
75889-47-3 | |
Record name | 2,3-Dimethoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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